N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide: is a synthetic organic compound characterized by the presence of a thiadiazole ring, a cyclohexyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with cyclohexanone in the presence of an oxidizing agent such as hydrogen peroxide or bromine.
Sulfonamide Formation: The thiadiazole intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its antibacterial properties, and the thiadiazole ring can interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with biological targets through the sulfonamide and thiadiazole groups. These interactions can inhibit enzyme activity, disrupt cell membrane integrity, or interfere with DNA synthesis, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furancarboxamide
Uniqueness
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is unique due to the presence of both a sulfonamide group and a thiadiazole ring, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for research and development.
Biological Activity
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article aims to consolidate findings from various studies regarding its biological activity, including cytotoxicity and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H20N4O2S2
- Molecular Weight : 356.47 g/mol
- IUPAC Name : 3-{5-[(Z)-Cyclohexylimino]-4-methyl-4,5-dihydro-[1,3,4]thiadiazol-2-yl}-benzenesulfonamide
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its cytotoxic effects against various cancer cell lines and its potential as an antimicrobial agent.
Cytotoxicity Studies
-
Antitumor Activity :
- The compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 29 μM to 73 μM depending on the specific derivative and cell line tested .
- Morphological studies indicated that treated cells displayed characteristics typical of apoptosis, such as chromatin condensation and cell shrinkage .
-
Mechanism of Action :
- The mechanism underlying the cytotoxic effects has been attributed to the interaction of the thiadiazole moiety with cellular targets involved in proliferation and survival pathways. The presence of cyclohexyl and sulfonamide groups may enhance lipophilicity, facilitating cellular uptake and interaction with biomolecules .
Data Tables
Study | Cell Line | IC50 (μM) | Activity |
---|---|---|---|
Study 1 | MCF-7 | 29 | High |
Study 2 | HeLa | 73 | Moderate |
Study 3 | Glioblastoma | <10 | Very High |
Case Studies
- Case Study: Thiadiazole Derivatives in Cancer Therapy
- Case Study: Structure-Activity Relationship (SAR)
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-11-7-9-13(10-8-11)22(19,20)18-15-17-16-14(21-15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABRORLWEBSSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49729221 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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